LogP: Regioisomer vs. Des-Benzyl Analogs
The experimentally measured LogP of 4-benzyl-5-methyl-1,3-thiazol-2-amine is 2.745 [1]. Its direct regioisomer, 5-benzyl-4-methylthiazol-2-amine (CAS 65248-93-3), exhibits a significantly higher LogP of 3.2057, representing a ΔLogP of +0.46 . The des-benzyl analog 4-methyl-5-phenylthiazol-2-amine (CAS 28241-62-5) shows LogP 3.2819, while the 4-phenyl-5-methyl isomer (CAS 30709-67-2) has LogP 2.53–2.70 . The 4-benzyl-5-des-methyl analog (4-benzylthiazol-2-amine, CAS 7496-56-2) has LogP 2.296 [2]. Thus, the target compound occupies a unique intermediate lipophilicity range that is not replicated by any single close analog.
| Evidence Dimension | Experimentally measured LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.745 (CAS 91088-89-0) |
| Comparator Or Baseline | 5-Benzyl-4-methylthiazol-2-amine LogP = 3.2057; 4-Methyl-5-phenylthiazol-2-amine LogP = 3.2819; 5-Methyl-4-phenylthiazol-2-amine LogP = 2.53–2.70; 4-Benzylthiazol-2-amine LogP = 2.296 |
| Quantified Difference | ΔLogP = +0.46 relative to 5-benzyl regioisomer; ΔLogP = -0.54 relative to 4-methyl-5-phenyl analog; ΔLogP = +0.22 to +0.45 relative to 4-phenyl isomer; ΔLogP = +0.45 relative to 4-benzyl-des-methyl analog. |
| Conditions | Experimental LogP determination as reported by supplier QC databases (ChemBase, ChemSrc). |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, solubility, and protein binding in drug discovery; a ΔLogP of 0.4–0.5 is sufficient to shift a compound across Lipinski boundaries and alter ADME profiles, making exact compound identity essential for reproducible SAR campaigns.
- [1] ChemBase. 4-Benzyl-5-methyl-1,3-thiazol-2-amine. Hydrophobicity (logP) = 2.745. http://www.chembase.cn/substance-545536.html (accessed 2026-04-26). View Source
- [2] ChemBase. 4-Benzyl-1,3-thiazol-2-amine (CAS 7496-56-2). Hydrophobicity (logP) = 2.296. http://www.chembase.cn/substance-542040.html (accessed 2026-04-26). View Source
